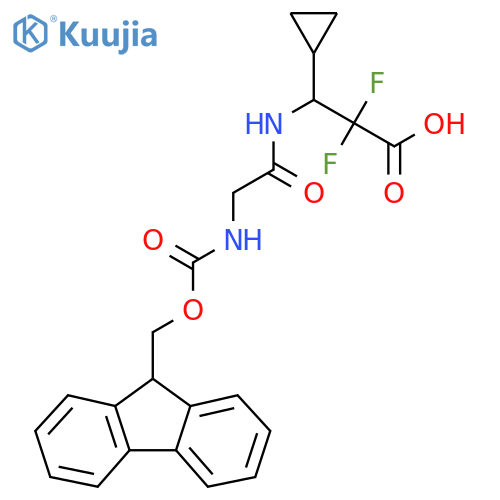Cas no 2171870-10-1 (3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2,2-difluoropropanoic acid)

2171870-10-1 structure
商品名:3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2,2-difluoropropanoic acid
3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2,2-difluoropropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2,2-difluoropropanoic acid
- EN300-1570396
- 2171870-10-1
- 3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid
-
- インチ: 1S/C23H22F2N2O5/c24-23(25,21(29)30)20(13-9-10-13)27-19(28)11-26-22(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,26,31)(H,27,28)(H,29,30)
- InChIKey: FKODSIRQKVTGCL-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(C(C1CC1)NC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F
計算された属性
- せいみつぶんしりょう: 444.14967813g/mol
- どういたいしつりょう: 444.14967813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 707
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 105Ų
3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2,2-difluoropropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1570396-2.5g |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1570396-1.0g |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 1g |
$3368.0 | 2023-05-26 | ||
| Enamine | EN300-1570396-5.0g |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 5g |
$9769.0 | 2023-05-26 | ||
| Enamine | EN300-1570396-100mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 100mg |
$867.0 | 2023-09-24 | ||
| Enamine | EN300-1570396-10000mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 10000mg |
$4236.0 | 2023-09-24 | ||
| Enamine | EN300-1570396-5000mg |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 5000mg |
$2858.0 | 2023-09-24 | ||
| Enamine | EN300-1570396-0.25g |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 0.25g |
$3099.0 | 2023-05-26 | ||
| Enamine | EN300-1570396-0.05g |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1570396-0.1g |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 0.1g |
$2963.0 | 2023-05-26 | ||
| Enamine | EN300-1570396-10.0g |
3-cyclopropyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2,2-difluoropropanoic acid |
2171870-10-1 | 10g |
$14487.0 | 2023-05-26 |
3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2,2-difluoropropanoic acid 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
2171870-10-1 (3-cyclopropyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2,2-difluoropropanoic acid) 関連製品
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
